4-chloro-N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide
Description
The compound 4-chloro-N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide is a quinazoline derivative characterized by a 4-oxo-1,4-dihydroquinazolin-2-yl core substituted with 6,7-dimethoxy groups. The benzamide moiety at position 2 of the quinazoline ring is further substituted with a 4-chloro group.
Properties
IUPAC Name |
4-chloro-N-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c1-24-13-7-11-12(8-14(13)25-2)19-17(21-16(11)23)20-15(22)9-3-5-10(18)6-4-9/h3-8H,1-2H3,(H2,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLADIYYPOGXCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)NC(=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide typically involves multiple steps:
Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Reduction Cyclization: Hydrogenation of the intermediate leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.
Chlorination: The final step involves chlorination of the quinoline derivative to yield 4-chloro-6,7-dimethoxyquinoline.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of accessible raw materials, mild reaction conditions, and efficient purification methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different functionalized derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-chloro-N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the synthesis of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of 4-chloro-N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Quinazoline Core
Target Compound vs. Quinazolin-2,4-Dione Derivatives ()
Compounds 3a–d in feature a quinazolin-2,4-dione core instead of the 4-oxo-1,4-dihydroquinazoline system. For example:
- Compound 3b: Incorporates a 4-chlorophenyl acryloyl group and a cyano substituent. Key Differences:
- The quinazolin-2,4-dione core lacks the 6,7-dimethoxy groups present in the target compound.
- The acryloyl and cyano groups in 3b introduce additional π-conjugation and electrophilic character, which may enhance reactivity in biological systems. Physical Properties: Higher melting point (225–227°C) compared to other analogs, attributed to stronger intermolecular interactions from the chloro and cyano groups .
Target Compound vs. 6,7-Dimethoxy-Substituted Analogs ()
The compound 4-{[6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-phenylbenzamide () shares the 6,7-dimethoxy substitution but includes a 2-methylbenzyl group and a phenylbenzamide side chain.
- The absence of a chloro substituent reduces electron-withdrawing effects, which may alter binding affinity in enzyme interactions .
Benzamide Substituent Variations
Chloro vs. Sulfonamide Groups ()
Indapamide (), a therapeutic diuretic, is a benzamide derivative with a 3-(aminosulfonyl)-4-chloro substitution.
- Functional Comparison: The sulfonamide group in indapamide confers acidity (pKa ~8.8), enhancing solubility in physiological conditions.
Thiourea-Linked Benzamides ()
Ligands such as 4-chloro-N-(dibenzylcarbamothioyl)benzamide () incorporate thiourea bridges instead of a direct quinazoline linkage.
- Structural Implications :
Spectral and Analytical Data Comparison
Infrared (IR) Spectroscopy
- Target Compound : Expected C=O stretches near 1660–1720 cm⁻¹ (quinazoline 4-oxo and benzamide carbonyls).
- Compound 3b () : Shows C=O stretches at 1724 and 1670 cm⁻¹, alongside a CN stretch at 2221 cm⁻¹, absent in the target compound .
NMR Spectroscopy
Notes
Synthesis Challenges : The target compound’s 6,7-dimethoxy groups may require protective strategies during synthesis, as seen in similar quinazoline derivatives ().
Activity Gaps : Direct biological data for the target compound are sparse; inferences are drawn from structurally related compounds.
Solubility Considerations: Methoxy groups may improve aqueous solubility compared to non-polar analogs (e.g., ).
This analysis underscores the critical role of substituents in modulating the physicochemical and biological profiles of quinazoline-benzamide hybrids. Further studies on the target compound’s synthesis and activity are warranted.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
